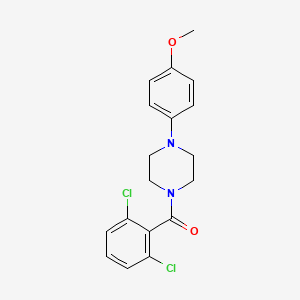
N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Descripción general
Descripción
N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as FBT, is a compound that has been of interest to the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is that it has been shown to have a relatively low toxicity profile, making it a potentially safe treatment option. Additionally, this compound has been shown to have a relatively long half-life, which may make it a more effective treatment option than other compounds with shorter half-lives. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of research could be to further elucidate its mechanism of action, which would provide a better understanding of how it works and could lead to the development of more effective treatments. Additionally, research could be conducted to investigate the potential use of this compound in the treatment of other conditions, such as neurodegenerative diseases and cancer. Finally, research could be conducted to optimize the synthesis method for this compound, which could lead to more efficient and cost-effective production of the compound.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to have antidepressant and anxiolytic properties, making it a potential treatment for mood disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-13-7-3-1-6-12(13)10-18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKFVMQCMHZSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3,4-dimethylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4431628.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4431635.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B4431636.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431644.png)
![2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4431649.png)

![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B4431661.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)
